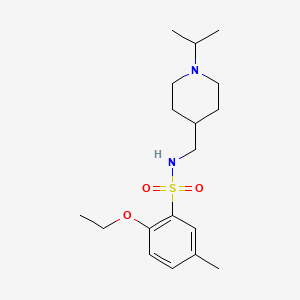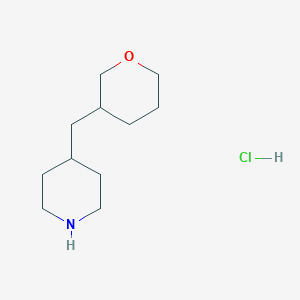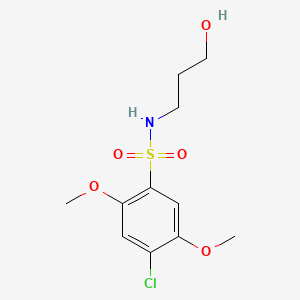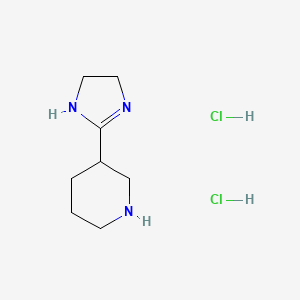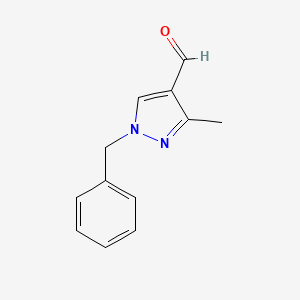
1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde
Overview
Description
1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the linear formula C12H12O1N2 . It is used in research, development, and production in the life science industry .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde consists of a benzyl group attached to the 1-position of a 3-methyl-1H-pyrazole ring, with a carbaldehyde group at the 4-position .Physical And Chemical Properties Analysis
1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde has a molecular weight of 200.24 . The InChI code is 1S/C12H12N2O/c1-10-12(9-15)8-14(13-10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 .Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
The synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives has shown significant antioxidant and anti-inflammatory activities. These derivatives were synthesized through a series of chemical reactions, starting from substituted acetophenones condensed with hydrazides, followed by cyclization. The compounds exhibited potent antioxidant activity compared to standard antioxidants and showed significant anti-inflammatory activity in comparison to the standard drug diclofenac sodium (Bono Naga Sudha, N. Subbaiah, & Manchala Mahalakshmi, 2021).
Synthesis of Novel Heterocycles
Research into 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor for synthesizing novel heterocycles has been reported. These heterocycles were synthesized through facile reactions with various compounds, demonstrating the versatility of pyrazole-based compounds in creating new molecular structures with potential application in drug development (Mohammed A. Baashen, B. F. Abdel-Wahab, & G. El‐Hiti, 2017).
Antiproliferative Activity
A series of new 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and their benzimidazole derivatives were synthesized and evaluated for their potential antiproliferative activities against cancer cell lines. This research highlights the application of pyrazole-based compounds in the development of new anticancer agents (D. Ashok et al., 2020).
Green Chemistry Approaches
Studies on the synthesis of benzofuran pyrazole heterocycles using green chemistry approaches, such as microwave-assisted synthesis, have been reported. These studies focus on the development of environmentally friendly methods for synthesizing compounds with analgesic and anti-inflammatory activities, showcasing the potential of pyrazole derivatives in medicinal chemistry (R. Kenchappa & Y. Bodke, 2020).
Nonlinear Optical Properties
Pyrazole-based compounds have been investigated for their potential as nonlinear optical (NLO) materials. Research on pyrazole-based D-π-A derivatives has shown large Stokes shifts and solid-state emissions, indicating their usefulness in optical applications (Sandip K. Lanke & N. Sekar, 2016).
Antimicrobial Activity
The synthesis and characterization of chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, have shown antimicrobial activity against a range of bacteria and fungi. This research underscores the application of pyrazole compounds in developing new antimicrobial agents (A. Hamed et al., 2020).
properties
IUPAC Name |
1-benzyl-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-12(9-15)8-14(13-10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRGCJKNIMOLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2842905.png)
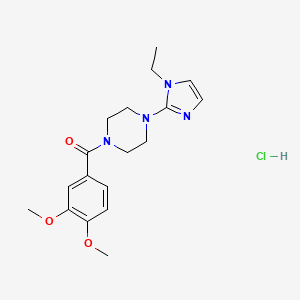
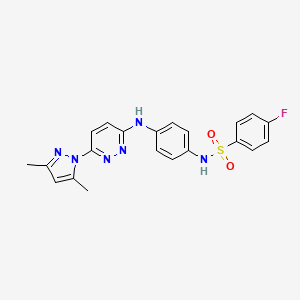
![4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2842910.png)
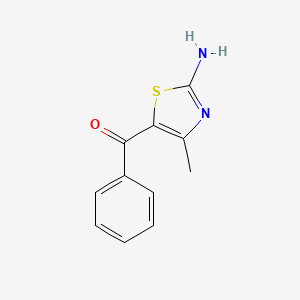
![N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2842914.png)
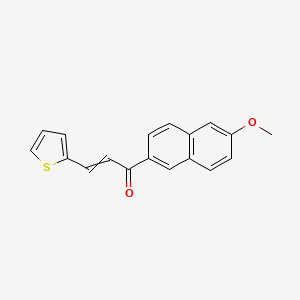
![N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2842918.png)
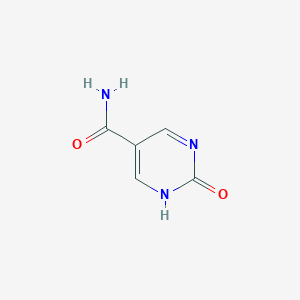
![tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2842921.png)
